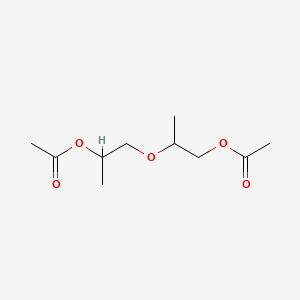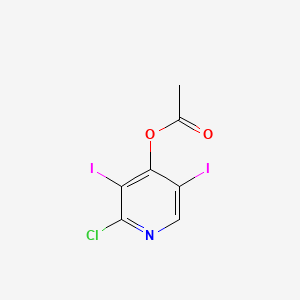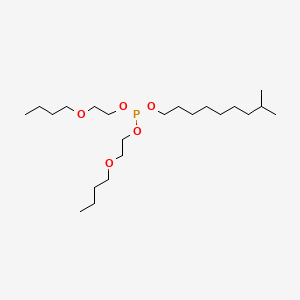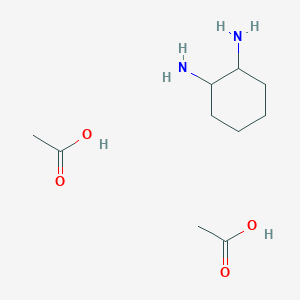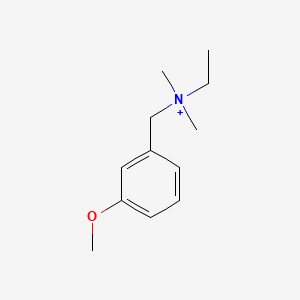
Einecs 234-306-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrapropylenebenzyl sulfonate is synthesized through the sulfonation of tetrapropylenebenzene. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In industrial settings, tetrapropylenebenzyl sulfonate is produced in large-scale reactors where tetrapropylenebenzene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in high purity and is ready for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapropylenebenzyl sulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form the corresponding benzyl alcohol.
Substitution: Tetrapropylenebenzyl sulfonate can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Benzyl alcohol
Substitution: Substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Tetrapropylenebenzyl sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, surfactants, and dyes.
Wirkmechanismus
The mechanism of action of tetrapropylenebenzyl sulfonate involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property makes it useful as an antimicrobial agent. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering activation energies, thereby increasing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Tetrapropylenebenzyl sulfonate can be compared with other sulfonate compounds such as:
Sodium dodecyl sulfate: Commonly used as a detergent and surfactant.
Sodium lauryl sulfate: Widely used in personal care products and cleaning agents.
Linear alkylbenzene sulfonate: Used in the formulation of household and industrial cleaning products.
Uniqueness
Tetrapropylenebenzyl sulfonate is unique due to its specific structure, which imparts distinct properties such as higher stability and effectiveness in various applications compared to other sulfonates .
Eigenschaften
CAS-Nummer |
11083-41-3 |
|---|---|
Molekularformel |
HgTi3 |
Molekulargewicht |
344.19 g/mol |
IUPAC-Name |
mercury;titanium |
InChI |
InChI=1S/Hg.3Ti |
InChI-Schlüssel |
DIKKUZBQLHOPIS-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Ti].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




